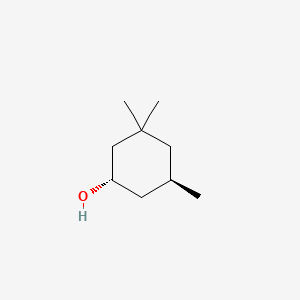

trans-3,3,5-Trimethylcyclohexanol

Description

Contextualization within Cyclohexanol (B46403) Chemistry

Cyclohexanols, as a class of compounds, are fundamental in organic chemistry. cymitquimica.com They serve as versatile intermediates, solvents, and building blocks for a wide array of products, including pharmaceuticals, fragrances, and polymers. chemimpex.com The reactivity and function of a cyclohexanol are heavily influenced by the nature and position of substituents on the cyclohexane (B81311) ring.

The introduction of alkyl groups, such as the three methyl groups in 3,3,5-trimethylcyclohexanol (B90689), significantly impacts the molecule's properties. These substituents influence the conformational equilibrium of the ring and the steric accessibility of the hydroxyl group. For example, the gem-dimethyl group at the C3 position introduces significant steric bulk, which can direct the approach of reagents in chemical reactions. The mixture of cis and trans isomers of 3,3,5-trimethylcyclohexanol is synthesized via the hydrogenation of isophorone (B1672270) or the reduction of 3,3,5-trimethylcyclohexanone (B147574). wikipedia.orgresearchgate.net

The physical properties of 3,3,5-trimethylcyclohexanol are presented in the table below, highlighting the characteristics of the isomeric mixture.

| Property | Value |

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| Appearance | White crystals or liquid |

| Boiling Point | 193-198 °C |

| Melting Point | 30-37 °C |

| Flash Point | 73.9 - 81 °C |

| Solubility | Slightly soluble in water |

| Data sourced from references nih.govsigmaaldrich.comlabproinc.comsolubilityofthings.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,5R)-3,3,5-trimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRVXFOKWJKTGG-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-54-4 | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-3,5,5-trimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical and Conformational Analysis of Trans 3,3,5 Trimethylcyclohexanol

Elucidation of cis/trans Isomerism and Diastereomeric Relationships

3,3,5-trimethylcyclohexanol (B90689) is a secondary alcohol derivative of cyclohexane (B81311), featuring two methyl groups at the 3-position and one at the 5-position. nih.gov The presence of substituents on the cyclohexane ring gives rise to stereoisomerism. Specifically, cis and trans isomerism is possible, defined by the relative orientation of the hydroxyl (-OH) group at C-1 and the methyl group at C-5.

In the context of substituted cyclohexanes, cis and trans labels describe the relative positions of substituents on the ring. youtube.com

cis-3,3,5-Trimethylcyclohexanol (B1220922) : The hydroxyl group and the C-5 methyl group are on the same side of the ring (both pointing up or both pointing down).

trans-3,3,5-Trimethylcyclohexanol : The hydroxyl group and the C-5 methyl group are on opposite sides of the ring (one pointing up and one pointing down).

These two isomers, cis-3,3,5-trimethylcyclohexanol and this compound, are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties and different energies.

Detailed Conformational Preferences and Energetics

The cyclohexane ring is not planar and exists predominantly in a low-energy chair conformation to minimize angle and torsional strain. edinformatics.com The presence of substituents significantly influences the stability of the possible chair conformations.

Chair Conformation Analysis and Stability

For this compound, the molecule can exist in two principal chair conformations that are interconvertible through a process known as ring inversion or ring-flipping. pressbooks.pub In this isomer, the hydroxyl group at C-1 and the methyl group at C-5 are on opposite sides of the ring. The two methyl groups at C-3 are referred to as a gem-dimethyl group; in any chair conformation, one of these methyls will be in an axial position and the other in an equatorial position. libretexts.org

The two possible chair conformations for the trans isomer are:

Conformer A : The hydroxyl group is in an equatorial position (e), and the C-5 methyl group is also in an equatorial position (e). The C-3 gem-dimethyl group has one axial (a) and one equatorial (e) methyl group.

Conformer B : Following a ring flip, the hydroxyl group becomes axial (a), and the C-5 methyl group also becomes axial (a). The C-3 gem-dimethyl group still has one axial and one equatorial methyl group, but their positions are inverted relative to Conformer A.

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to avoid steric hindrance with other atoms. libretexts.org The most significant of these steric repulsions are 1,3-diaxial interactions, which occur between an axial substituent and the two other axial substituents (usually hydrogens) on the same side of the ring. pressbooks.publibretexts.org

In Conformer A, both the hydroxyl group and the C-5 methyl group are in the equatorial orientation, which minimizes steric strain. In Conformer B, both of these groups are in the axial orientation, leading to significant 1,3-diaxial interactions. Therefore, Conformer A (diequatorial) is significantly more stable than Conformer B (diaxial).

Quantification of 1,3-Diaxial Interactions Involving the Hydroxyl Group and Methyl Substituents

The energy difference between axial and equatorial conformers can be quantified using "A-values," which represent the free energy difference (ΔG) for a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org Larger A-values indicate a stronger preference for the equatorial position due to greater steric strain in the axial position. pressbooks.pub

The primary 1,3-diaxial interactions contributing to the instability of the less favored conformer (Conformer B) of this compound are:

An axial hydroxyl group interacting with the axial hydrogens at C-3 and C-5.

An axial methyl group at C-5 interacting with the axial hydrogen at C-1 and the axial methyl group at C-3.

An axial methyl group at C-3 interacting with the axial hydroxyl group at C-1 and the axial hydrogen at C-5.

The total steric strain in the less stable diaxial conformer can be estimated by summing the relevant 1,3-diaxial interaction energies. The A-value for a methyl group is approximately 1.7 kcal/mol, and for a hydroxyl group, it is approximately 0.87 kcal/mol. masterorganicchemistry.com

The diaxial conformer (Conformer B) would have strain from the axial -OH group, the axial C-5 methyl group, and the constant strain from the axial C-3 methyl group. The more stable diequatorial conformer (Conformer A) still has strain from one axial methyl group at the C-3 position. The difference in energy between the two conformers is primarily due to the energetic cost of placing the -OH and the C-5 methyl group in axial positions.

The additional strain in Conformer B compared to Conformer A is the sum of the A-values for the hydroxyl group and the methyl group at C-5.

Energy cost for axial -OH : ~0.87 kcal/mol

Energy cost for axial -CH₃ : ~1.70 kcal/mol

Thus, the total destabilization of Conformer B relative to Conformer A is approximately 2.57 kcal/mol. This significant energy difference means the equilibrium will heavily favor the diequatorial conformer.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -OH (Hydroxyl) | 0.87 | masterorganicchemistry.com |

| -CH₃ (Methyl) | 1.70 | masterorganicchemistry.comwikipedia.org |

Computational Studies on Stereochemistry and Conformation

Modern computational chemistry provides powerful tools for analyzing molecular structures and energies, offering insights that complement experimental findings.

Quantum Mechanical Calculations of Isomer Energies

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio molecular orbital theory, are employed to calculate the energies of different isomers and conformers with high accuracy. researchgate.net For substituted cyclohexanes, these calculations can predict the relative stabilities of various chair, boat, and twist-boat conformations.

For this compound, computational studies would confirm that the diequatorial chair conformation is the global energy minimum. Such calculations would involve:

Building the 3D structures of both chair conformers.

Performing geometry optimization to find the lowest energy structure for each conformer.

Calculating the single-point energies of the optimized structures.

Molecular Dynamics Simulations for Conformational Landscapes

To gain a deeper, quantitative understanding of the conformational behavior of molecules like this compound, computational methods are employed. Molecular dynamics (MD) simulations are a powerful technique used to map the conformational energy landscape by simulating the physical motions of atoms and molecules over time.

The core of an MD simulation involves solving Newton's equations of motion for a system of interacting atoms. The molecule is given kinetic energy equivalent to a specific temperature, and the simulation tracks the positions and velocities of all atoms in short time increments. vdoc.pub This process generates a trajectory that illustrates how the molecule's conformation evolves, allowing it to overcome energy barriers and explore different stable and transient states.

By analyzing this trajectory, researchers can identify the most probable and energetically favorable conformations, such as different chair flips or non-chair forms like boat and twist-boat structures. The simulation provides critical data on:

The relative energies and populations of different conformers.

The energy barriers for conversion between conformations.

The specific interatomic interactions (like 1,3-diaxial strain) that stabilize or destabilize certain shapes.

The effect of solvent on conformational preferences. gmu.edu

While specific research employing molecular dynamics simulations on this compound is not widely published, the application of computational chemistry has been recognized as a valuable tool. For instance, molecular mechanics, a method that calculates the steric energy of a single conformation, has been suggested for determining the most stable conformers of the cis and trans isomers of 3,3,5-trimethylcyclohexanol. vdoc.pub An MD simulation would extend this by providing a dynamic picture of the equilibrium between these conformers, offering precise energetic data to validate the hypothesis that significant steric strain in the trans isomer may lead to deviations from an ideal chair structure. researchgate.netscribd.com

Advanced Synthesis Methodologies for Trans 3,3,5 Trimethylcyclohexanol

Stereoselective Reduction of 3,3,5-Trimethylcyclohexanone (B147574) (Dihydroisophorone)

The conversion of 3,3,5-trimethylcyclohexanone to 3,3,5-trimethylcyclohexanol (B90689) yields two diastereomers: cis-3,3,5-trimethylcyclohexanol (B1220922) and trans-3,3,5-trimethylcyclohexanol. wikipedia.org The spatial orientation of the hydroxyl group relative to the methyl groups defines the isomer. In the trans isomer, the hydroxyl group and the C-5 methyl group are on opposite sides of the ring's plane, which typically corresponds to a diequatorial arrangement in the most stable chair conformation. Achieving high selectivity for the trans isomer involves navigating the steric and electronic factors that govern the approach of the reducing agent to the carbonyl group.

Catalytic Hydrogenation Approaches for Isomer Control

Catalytic hydrogenation is a widely used industrial method for the reduction of ketones. researchgate.net This process involves the use of a metal catalyst to facilitate the addition of hydrogen (H₂) across the carbonyl double bond.

Investigation of Heterogeneous Catalysis Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to the hydrogenation of cyclohexanones. Common systems include noble metals like palladium, platinum, and ruthenium supported on materials such as activated carbon (Pd/C, Pt/C, Ru/C) or non-noble metal catalysts like Raney nickel. rsc.orgmasterorganicchemistry.com These catalysts operate by adsorbing both the hydrogen gas and the ketone onto their surface, facilitating the hydrogen transfer. stackexchange.com The choice of catalyst and support material can significantly influence the stereochemical outcome of the reduction. For instance, Raney nickel is a well-known catalyst for such transformations, though its selectivity can be highly dependent on reaction conditions. researchgate.netcore.ac.uk

Influence of Catalyst Composition and Reaction Conditions on Stereoselectivity

The ratio of cis to trans alcohol products is highly sensitive to the catalyst's composition and the operational parameters of the reaction, such as temperature and pressure. Research has shown that modifications to catalysts can steer the reaction toward a desired isomer. For example, while some catalyst systems may favor the cis product, others can be tuned to enhance the yield of the trans isomer. The stereochemical outcome is determined by the way the cyclohexanone (B45756) molecule orients itself on the catalyst surface before hydrogen addition. Steric hindrance from the axial methyl groups at the C-3 and C-5 positions plays a crucial role in dictating this orientation, and thus the final product ratio.

| Catalyst System | Conditions | Predominant Isomer | Reference |

| Raney Nickel | Varied | Dependent on conditions | researchgate.net |

| Pd/C | Varied | Dependent on conditions | rsc.org |

| Aluminium Hydride | THF/Ether | trans (7.3:1 trans:cis) | wikipedia.org |

Chemoselective and Diastereoselective Reduction Techniques

Chemical reducing agents, particularly metal hydrides, offer an alternative to catalytic hydrogenation and provide a powerful toolkit for controlling diastereoselectivity.

Application of Metal Hydride Reagents

The stereochemical course of the reduction of substituted cyclohexanones by metal hydrides is largely governed by the steric environment of the carbonyl group. The hydride (H⁻) can attack the carbonyl carbon from two faces: the axial face or the equatorial face.

Axial Attack: Leads to the formation of an equatorial hydroxyl group, resulting in the trans product.

Equatorial Attack: Leads to the formation of an axial hydroxyl group, resulting in the cis product.

The selectivity of this process is heavily influenced by the steric bulk of the hydride reagent. acs.org

Small Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are relatively small and can typically approach from the less hindered axial direction, which often leads to the equatorial alcohol. acs.orgchemistrysteps.com However, in the case of 3,3,5-trimethylcyclohexanone, the two axial methyl groups at C-3 create significant steric hindrance, making axial attack more difficult. Studies on LiAlH₄ reduction of 3,3,5-trimethylcyclohexanone have shown that the trans alcohol is preferentially formed. acs.org

Bulky Hydride Reagents: Sterically hindered reagents, such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride), have large alkyl groups attached to the boron atom. wikipedia.orgyoutube.com These bulky groups prevent an approach from the sterically congested axial face, forcing the hydride to attack from the more open equatorial face. This equatorial attack predominantly yields the cis-alcohol, with the axial hydroxyl group. Therefore, to favor the trans isomer, less bulky reagents are generally preferred in this specific case, contrary to the general rule for unhindered cyclohexanones. acs.org

The stereoselectivity of LiAlH₄ can be further modified by the addition of alcohols, which form lithium alkoxyaluminohydrides. The reduction of 3,3,5-trimethylcyclohexanone with LiAlH₄ in diethyl ether has been reported to yield between 52% and 68% of the trans isomer. acs.org This can be further influenced by additives, demonstrating the tunability of these reagent systems.

| Reagent | Substrate | Solvent | trans:cis Ratio | Reference |

| LiAlH₄ | 4-tert-butylcyclohexanone | Ether | 9:1 | researchgate.net |

| AlH₃ | 4-tert-butylcyclohexanone | Ether | 7.3:1 | wikipedia.org |

| LiAlH₄ | 3,3,5-trimethylcyclohexanone | Diethyl Ether | ~1.1:1 to 2.1:1 | acs.org |

| NaBH₄ | 3,3,5-trimethylcyclohexanone | Isopropanol (B130326) | 0.47:1 | cdnsciencepub.com |

Solvent Effects on Stereochemical Outcome

The solvent plays a critical role in the reduction reaction, influencing both the reactivity of the hydride agent and the stereochemical outcome. vu.nl In reductions with borohydrides, protic solvents like methanol (B129727) and ethanol (B145695) can coordinate with the carbonyl oxygen, influencing the transition state geometry. youtube.comscribd.com The choice of solvent can alter the effective size of the reducing agent and its cation, thereby shifting the diastereomeric ratio of the products. nih.govresearchgate.net For LiAlH₄ reductions, ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are required. The coordination of the lithium ion to the carbonyl oxygen is a key step, and the nature of the solvent can modulate the strength of this interaction, thereby affecting the facial selectivity of the hydride attack. chemistrysteps.com Studies on various cyclohexanone systems have demonstrated that solvent choice can significantly alter the cis:trans product ratio. researchgate.net

Green Chemistry Principles in Synthetic Pathways

Development of Solvent-Free Methodologies

A significant advancement in the green synthesis of 3,3,5-trimethylcyclohexanols is the development of solvent-free reduction methods. One notable approach involves the reduction of 3,3,5-trimethylcyclohexanone using sodium borohydride supported on alumina (B75360) in a solid-state reaction. nih.govresearchgate.net This method eliminates the need for volatile and often hazardous organic solvents, which are a major source of waste in conventional chemical processes.

The reaction is typically carried out by mixing the ketone with the solid-supported reducing agent and agitating the mixture at room temperature. The use of a solid support like alumina can enhance the reactivity of the borohydride and facilitate product isolation. While specific data on the trans isomer selectivity under these exact conditions is not extensively detailed in the available literature, the principle demonstrates a significant step towards a more environmentally benign synthesis. A student-led experiment reducing 3,3,5-trimethylcyclohexanone with sodium borohydride in isopropanol yielded a mixture of cis- and this compound with a 38.6% yield after vacuum distillation, highlighting the feasibility of this reduction. bartleby.com

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity. researchgate.net In the context of 3,3,5-trimethylcyclohexanol derivatives, microwave-mediated solvent-free procedures have been successfully employed for the synthesis of various esters. nih.govresearchgate.net These reactions, conducted under acidic or basic catalysis, showcase the potential of microwave energy to drive reactions to completion efficiently without the need for conventional heating and bulk solvents.

While specific research detailing the direct microwave-assisted reduction of 3,3,5-trimethylcyclohexanone to the trans-alcohol is limited, the successful application of this technology for related transformations suggests its high potential. The general advantages of microwave-assisted synthesis, such as rapid and uniform heating, can lead to cleaner reactions with fewer byproducts. researchgate.net

Catalyst Design, Characterization, and Recyclability in Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic systems that can be used repeatedly. In the synthesis of 3,3,5-trimethylcyclohexanol, catalyst design plays a crucial role in controlling the stereoselectivity of the reaction to favor the desired trans-isomer.

The synthesis often starts from the hydrogenation of isophorone (B1672270). wikipedia.org A patented process describes the use of a Zn-promoted Ni-Mo non-supported catalyst in a fixed-bed reactor for the deep hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol. patsnap.com This method achieves a high conversion rate and a selectivity for the alcohol of over 99.70%, with a cis-trans ratio reaching 6.7, indicating a strong preference for the cis-isomer in this particular system. patsnap.com

The following table summarizes the results from different embodiments of this patented process:

| Embodiment | Reaction Temperature (°C) | Reaction Pressure (MPa) | Liquid Phase Volume Space Velocity (h⁻¹) | Hydrogen-Oil Volume Ratio | Isophorone Conversion Rate (%) | 3,3,5-trimethylcyclohexanol Selectivity (%) | Cis-Trans Ratio |

| 1 | 140 | 1.5 | 0.5 | 240 | 99.46 | 99.78 | 5.8 |

| 2 | 160 | 2.0 | 1.5 | 240 | 99.52 | 99.09 | 6.1 |

| 3 | 160 | 2.0 | 1.5 | 480 | 99.81 | 99.54 | 6.3 |

Table created based on data from patent CN115024221A patsnap.com

Characterization of such heterogeneous catalysts is crucial for understanding their structure-activity relationship. Techniques such as X-ray diffraction (XRD) are used to determine the crystalline structure and phase composition. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide insights into the morphology and particle size of the catalyst. The surface area and pore size distribution are often determined by BET (Brunauer-Emmett-Teller) analysis, while the chemical state and surface composition can be probed by X-ray Photoelectron Spectroscopy (XPS).

The recyclability of catalysts is a key factor in their industrial viability and environmental impact. An ideal catalyst should maintain its activity and selectivity over numerous reaction cycles. For instance, a study on a catalyst for the transesterification of castor oil demonstrated that the catalyst could be reused four times with its performance reducing by only 12%. nih.gov While this example is from a different reaction, the principles of catalyst deactivation by leaching, poisoning of active sites, or structural changes are broadly applicable. Developing robust catalysts that resist these deactivation pathways is a primary goal in the design of green synthetic processes for compounds like this compound.

Reactivity and Derivatization Strategies of Trans 3,3,5 Trimethylcyclohexanol

General Reaction Pathways and Mechanistic Studies

The reactivity of trans-3,3,5-trimethylcyclohexanol centers on the transformation of its secondary alcohol functional group. The presence of a gem-dimethyl group at the 3-position and a methyl group at the 5-position introduces significant steric hindrance, which plays a crucial role in the kinetics and selectivity of its reactions.

Regioselective and Stereoselective Oxidation Reactions

As a secondary alcohol, the primary oxidation product of this compound is the corresponding ketone, 3,3,5-trimethylcyclohexanone (B147574). nih.gov The oxidation involves the removal of two hydrogen atoms: one from the hydroxyl group and the one attached to the carbon bearing the hydroxyl group.

While numerous reagents are available for the oxidation of secondary alcohols, detailed studies focusing specifically on the regioselective and stereoselective oxidation of this compound are not extensively documented in peer-reviewed literature. However, general principles of alcohol oxidation can be applied. Reagents such as those used in Swern or Dess-Martin oxidations are known for their mild conditions. organic-chemistry.org The stereochemistry of the trans-isomer, with the hydroxyl group in an equatorial position and the C5-methyl group in an axial position, can influence the approach of the oxidizing agent. The steric bulk surrounding the carbinol proton could affect the reaction rate compared to less hindered secondary alcohols. For a complete conversion, selection of an appropriate oxidizing system is crucial to overcome this steric hindrance without requiring harsh conditions that could lead to side reactions.

Nucleophilic Substitution Chemistry of the Hydroxyl Group

The hydroxyl group of this compound can be replaced through nucleophilic substitution reactions. However, the hydroxyl group is a poor leaving group and must first be activated. This can be achieved by protonation under acidic conditions, followed by the departure of a water molecule to form a carbocation, or by converting the hydroxyl into a better leaving group, such as a tosylate, mesylate, or a halide.

The substitution mechanism, whether SN1 or SN2, is highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent. nih.gov Nonpolar solvents tend to favor the SN2 pathway, while polar solvents can stabilize the carbocation intermediate of an SN1 reaction. nih.gov The formation of a secondary carbocation on the cyclohexane (B81311) ring would be subject to potential hydride shifts.

The utility of this compound as a precursor for compounds like the vasodilator cyclandelate (B1669388) and the VP nerve agent highlights the application of its nucleophilic substitution chemistry. wikipedia.org The synthesis of these more complex molecules necessitates the replacement of the hydroxyl group, although detailed mechanistic studies for these specific transformations on this substrate are not widely published.

Esterification Chemistry

Esterification is a primary and well-documented reaction pathway for this compound. This process is of significant commercial interest, as it is used to produce valuable fragrance and cosmetic ingredients. wikipedia.org The reaction typically involves the treatment of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride.

Synthesis of Complex Alkyl and Aryl Esters

This compound serves as a key intermediate in the synthesis of a variety of esters, including the widely used sunscreen agent Homosalate (B147027) and the therapeutic agent Cyclandelate. nih.govchemicalbook.com

Homosalate: This compound is the 3,3,5-trimethylcyclohexyl ester of salicylic (B10762653) acid. nih.gov Its synthesis is a direct example of aryl ester formation. The reaction involves the esterification of salicylic acid with 3,3,5-trimethylcyclohexanol (B90689). nih.gov

Cyclandelate: This vasodilator is the 3,3,5-trimethylcyclohexyl ester of mandelic acid. ebi.ac.uk Its synthesis involves the esterification of the alcohol with mandelic acid, showcasing the formation of an ester from a more complex alpha-hydroxy carboxylic acid. chemicalbook.com

The general applicability of this alcohol in forming esters is broad, allowing for the synthesis of derivatives from a range of both simple and complex alkyl and aryl carboxylic acids.

Transesterification Processes and Catalytic Systems

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is an alternative and efficient route to synthesizing esters of this compound. google.com This method is often preferred when the starting carboxylic acid is sensitive or when a different ester is more readily available. The reaction is typically catalyzed by an acid or a base.

A notable example is the synthesis of Homosalate via transesterification of methyl salicylate (B1505791) with 3,3,5-trimethylcyclohexanol. google.comchemicalbook.com This reaction can be driven to completion by removing the methanol (B129727) by-product.

| Product | Reactants | Catalyst/Reagents | Conditions | Yield | Reference |

| Homosalate | Methyl salicylate, 3,3,5-Trimethylcyclohexanol | Potassium carbonate, Ammonium bromide | 180°C, 13 hours | 81.1% | chemicalbook.com |

This table presents data on the synthesis of Homosalate via transesterification.

The use of heterogeneous catalysts in transesterification offers significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions, contributing to greener synthetic processes.

Research has demonstrated the successful use of solid base catalysts for the transesterification of anthranilates with this compound under solvent-free conditions. researchgate.net In these studies, various metal oxide-based catalysts were investigated.

Key Findings in Heterogeneous Catalysis:

Catalyst Efficacy: Pure calcium oxide was identified as a highly effective heterogeneous catalyst for the transesterification reaction between anthranilates and this compound. researchgate.net

Catalyst Reusability: The calcium oxide catalyst could be recycled up to five times without a significant loss in its catalytic activity, highlighting its robustness and economic viability. researchgate.net

Reaction Conditions: The processes were optimized to be performed under solvent-free conditions, reducing the environmental impact of the synthesis. researchgate.net

This application of heterogeneous catalysis provides an efficient and sustainable pathway for the synthesis of novel ester derivatives of this compound.

Formation of Other Functionally Substituted Derivatives

Beyond esterification, the hydroxyl group of this compound allows for its conversion into a variety of other functionalized derivatives, including ethers and alkyl halides. These reactions expand the synthetic utility of this alcohol.

Etherification:

The conversion of this compound to its corresponding ethers can be accomplished via the Williamson ether synthesis. byjus.comjk-sci.com This method involves a two-step process:

Deprotonation: The alcohol is first treated with a strong base, such as sodium hydride (NaH), to form the trans-3,3,5-trimethylcyclohexoxide ion. This alkoxide is a potent nucleophile. masterorganicchemistry.com

Nucleophilic Substitution: The resulting alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide (e.g., ethyl iodide or ethyl bromide). masterorganicchemistry.comyoutube.com

The steric hindrance of the secondary alkoxide can influence the reaction, and care must be taken to use unhindered primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com A specific example is the synthesis of trans-3,3,5-trimethylcyclohexyl ethyl ether, which has been achieved through the hydrogenation of 3,3,5-trimethylcyclohexenyl ethyl ether using a palladium catalyst. google.com

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| trans-3,3,5-Trimethylcyclohexanol | 1. NaH 2. CH3CH2Br | trans-3,3,5-Trimethylcyclohexyl ethyl ether | Williamson Ether Synthesis (SN2) |

| 3,3,5-Trimethylcyclohexenyl ethyl ether | H2, Pd catalyst | trans-3,3,5-Trimethylcyclohexyl ethyl ether | Catalytic Hydrogenation |

Halogenation:

The hydroxyl group can be replaced by a halogen atom to form trans-3,3,5-trimethylcyclohexyl halides. The reaction with hydrogen halides (HX) is a common method. masterorganicchemistry.com As a secondary alcohol, the reaction of this compound with HBr or HCl typically proceeds through an SN1 mechanism. masterorganicchemistry.comadichemistry.com

The mechanism involves the protonation of the hydroxyl group by the acid to form a good leaving group (water). Departure of the water molecule generates a secondary carbocation intermediate. This carbocation is then attacked by the halide ion to yield the alkyl halide. adichemistry.com Due to the formation of a planar carbocation, this can lead to a mixture of stereoisomers. It is also important to consider the possibility of carbocation rearrangements, although they are less likely in this specific cyclic system compared to acyclic analogues. masterorganicchemistry.com

Alternative reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can also be used to convert alcohols to alkyl halides, often proceeding with an inversion of stereochemistry via an SN2-type mechanism. lumenlearning.com

Applications of Trans 3,3,5 Trimethylcyclohexanol in Modern Organic Synthesis

Utilization as a Stereodefined Building Block

The core concept of a stereodefined building block is to incorporate a molecule with a fixed three-dimensional arrangement of atoms into a larger structure, thereby controlling the stereochemistry of the final product. While numerous chiral natural products and synthetic compounds serve as valuable building blocks, there is a notable lack of published research demonstrating the use of trans-3,3,5-trimethylcyclohexanol for this purpose. Searches of chemical literature and patent databases did not yield specific examples of its incorporation into complex molecules like natural products or pharmaceuticals where its rigid, chair-like conformation and defined stereocenters would be expected to impart specific structural features.

Role in the Construction of Complex Molecular Architectures

The construction of complex molecules with tailored properties, such as liquid crystals and specialized polymers, often relies on rigid core structures. While the substituted cyclohexane (B81311) ring of this compound could theoretically serve as such a core, its application in these areas is not described in the available literature.

Precursor in the Synthesis of Liquid Crystalline Compounds

Liquid crystals are composed of molecules that exhibit a state of matter with properties between those of a conventional liquid and a solid crystal. The synthesis of such materials often involves the use of rigid, anisotropic molecules. Although many different molecular scaffolds are used to create liquid crystals, there are no specific examples in the scientific literature of liquid crystalline compounds being synthesized from this compound.

Intermediate in the Formation of Specialized Monomers and Polymers

The conversion of small molecules into monomers, which are then polymerized to create materials with specific properties, is a cornerstone of polymer chemistry. The hydroxyl group of this compound could, in principle, be functionalized to produce a variety of monomers. However, a review of the literature did not uncover any instances of this compound being used as an intermediate in the synthesis of specialized monomers for subsequent polymerization.

Considerations as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry has been achieved, the auxiliary is removed. Many different chiral molecules have been successfully employed as auxiliaries. wikipedia.org

Design Principles for this compound-Derived Chiral Auxiliaries

The design of an effective chiral auxiliary typically involves a rigid conformational structure to create a well-defined steric environment, and a removable functional group for attachment to the substrate. The this compound framework possesses a rigid cyclohexane chair conformation. However, the development and application of chiral auxiliaries derived from this specific alcohol have not been reported. The established principles of asymmetric induction have been applied to a wide array of other chiral alcohols and amines, but not to this particular compound.

Stereocontrol in Diastereoselective Reactions Utilizing Derivatives

The ultimate test of a chiral auxiliary is its ability to induce high levels of diastereoselectivity in chemical reactions. This is typically quantified by measuring the diastereomeric excess (d.e.) of the product. Since no chiral auxiliaries based on this compound have been described in the literature, there is no data available on their performance in diastereoselective reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions.

Advanced Characterization and Analytical Methodologies in Research on Trans 3,3,5 Trimethylcyclohexanol

Comprehensive Spectroscopic Characterization for Structure and Stereochemistry

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, different spectroscopic techniques provide complementary pieces of information that, when combined, reveal the complete molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei within trans-3,3,5-trimethylcyclohexanol.

In the ¹H NMR spectrum, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values correspond to the different types of protons in the molecule. For the trans isomer, where the hydroxyl group and the C5-methyl group are in an equatorial-equatorial arrangement in the preferred chair conformation, distinct signals are expected for the axial and equatorial protons of the cyclohexane (B81311) ring and the three methyl groups.

The ¹³C NMR spectrum provides information on the carbon skeleton. nih.gov Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The spectrum for this compound will show distinct resonances for the carbinol carbon (C-OH), the quaternary carbon, the methylene (B1212753) carbons, and the methyl carbons. nih.govnih.gov Computational approaches, such as those discussed later, can be employed to accurately assign proton and carbon resonances, which is especially useful when analyzing complex stereoisomers. researchgate.net

| ¹³C NMR Data | ¹H NMR Data (400 MHz, CDCl₃) guidechem.com |

| Atom | Predicted δ (ppm) |

| C1 (CH-OH) | ~70-75 |

| C2 (CH₂) | ~45-50 |

| C3 (C(CH₃)₂) | ~30-35 |

| C4 (CH₂) | ~40-45 |

| C5 (CH) | ~25-30 |

| C6 (CH₂) | ~40-45 |

| CH₃ at C5 | ~20-25 |

| OH | - |

Note: Predicted chemical shift values are approximate and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.

The mass spectrum of this compound (molar mass: 142.24 g/mol ) will show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 142. nih.gov The fragmentation pattern is dictated by the structure, with common cleavages including the loss of a water molecule (M-18), loss of a methyl group (M-15), and α-cleavages adjacent to the hydroxyl group. GC-MS analysis has identified key fragments that are diagnostic for this compound. nih.gov This technique is sensitive enough to be used in complex biological and environmental samples; for instance, thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) has been employed to identify this compound as a volatile organic compound (VOC) in exhaled human breath. bmj.comowlstonemedical.com

| GC-MS Fragmentation Data nih.gov | | :--- | :--- | | m/z | Relative Intensity (%) | Possible Fragment | | 109 | 99.99 | [M - H₂O - CH₃]⁺ | | 83 | 42.0 | [C₆H₁₁]⁺ | | 71 | 22.3 | [C₅H₁₁]⁺ | | 85 | 21.0 | [C₆H₁₃]⁺ | | 57 | 20.0 | [C₄H₉]⁺ |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by intermolecular hydrogen bonding. C-H stretching vibrations from the methyl and methylene groups appear in the 2850-3000 cm⁻¹ region, and a distinct C-O stretching band is observed around 1050-1150 cm⁻¹.

Crucially, IR spectroscopy has been used to prove the configuration of the cis and trans isomers. rsc.org Research has shown that the relative intensity of absorption for the unassociated hydroxyl group (around 2.75 µm or ~3636 cm⁻¹) versus the hydrogen-bonded hydroxyl group (around 2.9 µm or ~3448 cm⁻¹) differs between the isomers. rsc.org The cis-isomer, with its axial hydroxyl group, exhibits stronger intramolecular hydrogen bonding, leading to a more intense associated hydroxyl band compared to the trans-isomer. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Since this compound is a saturated alcohol lacking any significant chromophores (i.e., conjugated π-systems or carbonyl groups), it does not exhibit significant absorption in the standard UV-Vis range (200-800 nm).

| Key IR Absorption Bands | | :--- | :--- | | Vibration | Wavenumber (cm⁻¹) | | O-H Stretch (Hydrogen-bonded) | 3200-3600 (Broad) | | C-H Stretch (Alkyl) | 2850-3000 | | C-O Stretch (Secondary Alcohol) | 1050-1150 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to map the precise positions of each atom in the crystal lattice. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure analysis would confirm its stereochemistry and solid-state conformation. It would be expected to show the cyclohexane ring in a chair conformation, which is the most stable arrangement. The analysis would definitively establish the trans relationship between the hydroxyl group at C1 and the methyl group at C5, showing the hydroxyl group in an equatorial position to minimize steric interactions. While the technique is powerful, its application is contingent on the ability to grow a suitable single crystal of the compound, and published crystallographic data for this specific molecule is not widely available in the surveyed literature. researchgate.netdatapdf.com

Advanced Computational Chemistry for Structure-Reactivity Relationships

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular properties and reaction dynamics that can be difficult to observe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. vdoc.pub Instead of calculating a complex many-electron wavefunction, DFT calculates the electron density, from which the energy of the system can be derived. This approach is computationally efficient while providing a high level of accuracy. vdoc.pub

In the study of this compound, DFT can be used to:

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, confirming the stability of the chair form with the bulky substituents in equatorial positions.

Predict Spectroscopic Properties: Calculate NMR chemical shifts, which can aid in the assignment of complex experimental spectra, a technique shown to be effective for related structures. researchgate.net

Investigate Reaction Mechanisms: Model the transition states and reaction pathways for its synthesis, such as the stereoselective reduction of the parent ketone, 3,3,5-trimethylcyclohexanone (B147574). researchgate.net This allows for a theoretical understanding of why the trans isomer is formed preferentially under certain reaction conditions.

Transition State Modeling for Reaction Kinetics and Selectivity

The study of reaction kinetics and selectivity in the formation of this compound, primarily through the reduction of 3,3,5-trimethylcyclohexanone, is significantly enhanced by computational transition state modeling. These models provide a molecular-level understanding of the reaction pathways, allowing for the prediction of reaction rates and stereochemical outcomes. Density Functional Theory (DFT) is a commonly employed computational method for these investigations, offering a balance between accuracy and computational cost.

A key aspect of the reduction of substituted cyclohexanones is the facial selectivity of the nucleophilic attack by a hydride reagent. The approaching nucleophile can attack the carbonyl group from either the axial or equatorial face, leading to the formation of two different stereoisomeric alcohols. In the case of 3,3,5-trimethylcyclohexanone, axial attack leads to the cis-alcohol (equatorial hydroxyl group), while equatorial attack results in the trans-alcohol (axial hydroxyl group).

Transition state theory posits that the rate of a reaction is determined by the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the highest energy transition state along the reaction coordinate. By calculating the energies of the various possible transition states, researchers can predict which reaction pathway is more favorable and thus which product will be predominantly formed.

Computational studies have explored the transition states for the reduction of cyclohexanone (B45756) derivatives with hydride reagents like lithium aluminum hydride (LiAlH₄). These studies often consider different conformations of the cyclohexanone ring in the transition state, such as the chair and twist-boat conformations. For instance, in the reduction of a piperidone derivative, which is structurally related to 3,3,5-trimethylcyclohexanone, calculations have shown that the preference for equatorial versus axial attack is influenced by the stability of these chair and twist-boat transition structures. The predicted stereoselectivity, based on the calculated energy differences between the transition states, can then be compared with experimental results. acs.org

For example, a computational analysis of the reduction of a related piperidone with LiAlH₄ predicted a significant preference for the formation of the axial alcohol, with a calculated energy difference (ΔΔG‡) between the equatorial and axial attack transition states of -0.8 kcal/mol for the chair conformation and -2.0 kcal/mol for the twist-boat conformation. acs.org This translates to a predicted product ratio heavily favoring the axial alcohol. acs.org While specific values for 3,3,5-trimethylcyclohexanone reduction were not detailed in the provided search results, the methodology is directly applicable. The interplay of steric hindrance from the methyl groups and torsional strain in the transition state dictates the preferred direction of hydride attack.

The following table illustrates the type of data generated from such computational studies, showing hypothetical activation free energies for the formation of cis- and this compound via different transition state conformations.

| Reaction Pathway | Transition State Conformation | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio (trans:cis) |

| Equatorial Attack (leading to trans isomer) | Chair | 10.2 | |

| Axial Attack (leading to cis isomer) | Chair | 11.0 | |

| Equatorial Attack (leading to trans isomer) | Twist-Boat | 12.5 | |

| Axial Attack (leading to cis isomer) | Twist-Boat | 12.1 |

Note: The values presented in this table are illustrative and based on the principles described in the cited literature for similar systems. They serve to demonstrate the output of transition state modeling.

These computational models are powerful tools for rationalizing and predicting the stereoselectivity of organic reactions. By dissecting the energetic landscape of the reaction, chemists can understand the subtle factors that govern the formation of one stereoisomer over another, which is crucial for the targeted synthesis of specific compounds like this compound.

Prediction of Spectroscopic Parameters

Computational chemistry provides indispensable tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are vital for the structural elucidation and characterization of molecules like this compound. By comparing theoretically calculated spectra with experimental data, chemists can confirm molecular structures, assign spectral peaks, and gain deeper insights into conformational and electronic properties.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a widely accepted approach for calculating NMR chemical shifts with a high degree of accuracy. The process typically involves optimizing the molecular geometry of the compound and then performing a single-point calculation to determine the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, which can be directly compared with experimental values.

For this compound, the presence of multiple methyl groups and the stereochemistry of the hydroxyl group lead to a distinct NMR spectrum. Theoretical calculations can help to unambiguously assign the signals for each carbon and proton in the molecule. Studies on similar substituted cyclohexanols have demonstrated that different levels of theory and basis sets can be benchmarked against experimental data to find the most reliable computational protocol. For instance, research on trans-3-substituted cyclohexanols has shown that methods like CBS-4M can provide Gibbs free energy values that are in good agreement with those derived from experimental low-temperature NMR studies. nih.gov

Below is a table comparing representative experimental ¹³C NMR chemical shifts for this compound with hypothetical values that would be generated from a GIAO-DFT calculation.

| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) (GIAO-DFT) |

| C1 (CH-OH) | 69.8 | 70.2 |

| C2 | 48.5 | 48.9 |

| C3 (C(CH₃)₂) | 32.1 | 32.5 |

| C4 | 43.8 | 44.1 |

| C5 (CH-CH₃) | 28.9 | 29.3 |

| C6 | 40.7 | 41.0 |

| C3-CH₃ (ax) | 29.5 | 29.8 |

| C3-CH₃ (eq) | 24.6 | 25.0 |

| C5-CH₃ | 22.3 | 22.7 |

Note: The experimental values are representative. The predicted values are illustrative of typical results from GIAO-DFT calculations, demonstrating the expected close correlation with experimental data.

Similarly, the prediction of IR spectra involves calculating the vibrational frequencies and their corresponding intensities. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to better match the experimental spectrum, accounting for systematic errors in the computational method and the effects of anharmonicity. The predicted spectrum can then be used to assign the various vibrational modes observed in the experimental IR spectrum, such as the O-H stretch, C-H stretches, and various bending and rocking vibrations of the molecular framework.

The synergy between computational prediction and experimental measurement of spectroscopic parameters is a powerful paradigm in modern chemical research, enabling a more detailed and confident characterization of complex molecules like this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of the trans isomer of 3,3,5-trimethylcyclohexanol (B90689) with high selectivity is a key area for development. Current methods primarily involve the hydrogenation of isophorone (B1672270) or the reduction of 3,3,5-trimethylcyclohexanone (B147574), but achieving high diastereoselectivity for the trans product remains a challenge.

The catalytic hydrogenation of isophorone is a common industrial route, though it often yields a mixture of cis and trans isomers. nih.govresearchgate.net Research has shown that the choice of catalyst and reaction conditions significantly influences the isomer ratio. For instance, using a Raney nickel catalyst can result in a cis-to-trans ratio of approximately 7:3. nih.gov Conversely, a patent describes a process using a reduced metallic nickel catalyst at temperatures not exceeding 100°C to obtain at least 80% of the high-melting isomer, which is presumed to be the trans isomer. google.com The use of palladium on carbon (Pd/C) catalysts also favors the formation of the saturated ketone, 3,3,5-trimethylcyclohexanone (TMCH), which can then be further hydrogenated to the alcohol. researchgate.net The addition of Lewis acids, such as zinc chloride, to a Pd/AC catalyst has been shown to inhibit the over-hydrogenation to 3,3,5-trimethylcyclohexanol, thereby improving the selectivity towards TMCH. researchgate.netehu.es Furthermore, ruthenium-based catalysts have also been employed for the hydrogenation of isophorone. google.com

Another significant pathway is the stereoselective reduction of 3,3,5-trimethylcyclohexanone. Studies on the reduction of substituted cyclohexanones have revealed that the stereochemical outcome is highly dependent on the reducing agent. acs.orgacs.org For example, the reduction of 3,3,5-trimethylcyclohexanone with sodium borohydride (B1222165) supported on alumina (B75360) has been explored as a solvent-free method. researchgate.netunipd.it The facial selectivity of hydride addition is influenced by the steric bulk of the nucleophile, with bulkier reagents tending to attack the equatorial face. acs.org Future research could focus on developing more highly diastereoselective reducing agents or catalyst systems that favor the formation of the trans isomer. This could involve the use of chiral catalysts or reagents that can effectively control the approach of the hydride to the carbonyl group.

A summary of catalysts and their impact on the hydrogenation of isophorone is presented in the table below.

| Catalyst System | Precursor | Key Findings | Reference(s) |

| Raney Nickel | Isophorone | Yields a cis/trans isomer ratio of approximately 7:3. | nih.gov |

| Reduced Metallic Nickel | Isophorone/Dihydroisophorone | Can produce >80% of the high-melting (likely trans) isomer at T < 100°C. | google.com |

| Palladium on Carbon (Pd/C) | Isophorone | Favors the formation of 3,3,5-trimethylcyclohexanone. | researchgate.net |

| Pd/AC with ZnCl₂ | Isophorone | Inhibits over-hydrogenation to the alcohol, increasing selectivity for the ketone. | researchgate.netehu.es |

| Ruthenium on Activated Carbon | Isophorone | Effective for hydrogenation to 3,3,5-trimethylcyclohexanol. | google.com |

| Sodium Borohydride/Alumina | 3,3,5-Trimethylcyclohexanone | A solvent-free reduction method. | researchgate.netunipd.it |

Exploration of New Derivatization Reactions and Applications

trans-3,3,5-Trimethylcyclohexanol serves as a precursor to several commercially important molecules, including the sunscreen agent homosalate (B147027) and the vasodilator cyclandelate (B1669388). researchgate.net The synthesis of these derivatives typically involves esterification reactions.

Homosalate, or 3,3,5-trimethylcyclohexyl salicylate (B1505791), is synthesized via the Fischer-Speier esterification of salicylic (B10762653) acid with 3,3,5-trimethylcyclohexanol. researchgate.net A patent also describes a method for preparing homosalate through a transesterification reaction with methyl salicylate. acs.org Research has also explored the synthesis of a variety of other esters from 3,3,5-trimethylcyclohexanol using microwave-assisted, solvent-free procedures. researchgate.netresearchgate.net These include esters of propanoic, butanoic, octanoic, 10-undecenoic, cyclopropanecarboxylic, and mandelic acids. researchgate.netunipd.it Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields in esterification reactions. sciepub.commdpi.comnih.gov

Future research in this area could focus on several aspects. Firstly, the exploration of novel ester derivatives could lead to the discovery of new fragrance compounds, plasticizers, or molecules with other valuable properties. The olfactory properties of esters derived from 3,3,5-trimethylcyclohexanol are known to be dependent on the stereochemistry, with cis isomers sometimes exhibiting more desirable fragrance profiles. google.com A systematic study of the structure-activity relationship for a wider range of trans-3,3,5-trimethylcyclohexyl esters could uncover new applications.

Secondly, the development of more efficient and environmentally friendly derivatization methods is a continuous goal. This includes the use of solid acid catalysts, enzymatic catalysis, and other green chemistry approaches to esterification and other transformations. For example, the transesterification of anthranilates with 3,3,5-trimethylcyclohexanol has been studied using solid oxide catalysts. researchgate.net

Finally, beyond esterification, other derivatization reactions of the hydroxyl group could be explored. For instance, the synthesis of ethers, carbonates, and carbamates could yield new molecules with unique physical and chemical properties, potentially leading to applications in materials science, agrochemicals, or pharmaceuticals. A patent for the stereoselective production of trans-3,3,5-trimethylcyclohexyl ethyl ether has been granted, indicating interest in this class of derivatives. google.com

The table below summarizes some of the known and potential ester derivatives of 3,3,5-trimethylcyclohexanol.

| Derivative Name | Synthetic Method | Potential/Known Application | Reference(s) |

| Homosalate (Salicylate ester) | Fischer-Speier esterification, Transesterification | Sunscreen agent | acs.orgresearchgate.net |

| Cyclandelate (Mandelate ester) | Esterification | Vasodilator | nih.gov |

| Propionate, Butyrate, Octanoate, etc. | Microwave-assisted esterification | Fragrances | researchgate.netunipd.it |

| Methacrylate ester | Esterification | Component in polymers | nih.gov |

| Ethyl ether | Catalytic hydrogenation | Not specified | google.com |

Advanced Computational Modeling for Predictable Chemical Behavior

The application of advanced computational modeling techniques to this compound is a largely unexplored frontier. Such studies could provide invaluable insights into its conformational preferences, reactivity, and interactions with other molecules, thereby guiding experimental work.

Molecular mechanics is another powerful tool for conformational analysis, particularly for larger molecules, as it is computationally less demanding than quantum chemical methods. unipd.it It could be used for an initial screening of the conformational landscape of this compound and its derivatives.

Furthermore, computational models can be used to predict the chemical behavior of the molecule. For instance, quantum chemical calculations can elucidate the mechanisms of the stereoselective synthesis and derivatization reactions discussed in the previous sections. By modeling the transition states of these reactions, researchers can understand the factors that control stereoselectivity and optimize reaction conditions to favor the desired product.

Predicting the properties of new derivatives is another exciting application. Computational methods can be used to estimate various physicochemical properties of hypothetical ester or ether derivatives, such as their boiling points, solubilities, and even their potential as fragrance molecules through quantitative structure-activity relationship (QSAR) studies. This predictive capability can significantly streamline the discovery and development of new materials by prioritizing synthetic efforts on the most promising candidates.

The table below outlines potential computational studies and their expected outcomes for this compound.

| Computational Method | Area of Investigation | Expected Outcome | Reference for Methodology |

| Density Functional Theory (DFT) | Conformational analysis | Accurate prediction of the relative energies of chair and boat conformers and substituent orientations. | nih.gov |

| Møller-Plesset (MP2) Theory | Conformational analysis | High-accuracy energy calculations to validate DFT results. | nih.gov |

| Molecular Mechanics (MM) | Conformational searching | Rapid identification of a broad range of possible conformers for the parent molecule and its derivatives. | unipd.it |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms | Elucidation of the transition states and stereochemical pathways of synthesis and derivatization reactions. | N/A |

| Quantitative Structure-Activity Relationship (QSAR) | Property prediction | Prediction of the fragrance profile, biological activity, or other properties of novel derivatives. | N/A |

Q & A

Q. What are the most effective catalytic systems for synthesizing trans-3,3,5-trimethylcyclohexanol from isophorone?

The hydrogenation of isophorone to trans-3,3,5-trimethylcyclohexanol is optimized using Zn-promoted Ni-Mo unsupported catalysts in fixed-bed reactors. Key parameters include:

- Temperature : 140–160°C (higher temperatures slightly reduce selectivity but maintain >99% conversion) .

- Pressure : 1.5–2.0 MPa .

- Space velocity : 0.5–1.5 h⁻¹ . Under these conditions, selectivities of >99% for trans-3,3,5-trimethylcyclohexanol are achieved, with cis-trans ratios dependent on catalyst composition.

Q. How can trans-3,3,5-trimethylcyclohexanol be distinguished from its cis isomer experimentally?

- Chromatography : TLC with hexane/ethyl acetate resolves diastereomers (Rf values: 0.66 for trans vs. 0.50 for cis) .

- NMR : The trans isomer shows distinct proton coupling patterns in the cyclohexanol ring (e.g., axial-equatorial proton splitting) .

- GC : Retention times differ due to polarity variations; however, separation is challenging due to similar boiling points (~190–195°C) .

Q. What biological activities have been reported for this compound?

In rat models, trans-3,3,5-trimethylcyclohexanol exhibits choleretic effects, increasing bile flow and altering biliary lipid secretion. Its structural similarity to menthol suggests potential interactions with hepatic cholesterol synthesis pathways .

Advanced Research Questions

Q. How do reaction conditions influence the cis-trans ratio during catalytic hydrogenation of isophorone?

The cis-trans ratio is controlled by:

- Catalyst surface composition : Bimetallic catalysts (e.g., Ni-Mo-Zn) favor trans selectivity due to steric hindrance on the catalyst surface .

- Solvent effects : Polar solvents like THF improve TMCH (3,3,5-trimethylcyclohexanone) selectivity but may promote over-hydrogenation to alcohols at prolonged reaction times (>120 min) .

- Reaction time : Shorter durations (1–2 hr) minimize alcohol formation, while extended times (>4 hr) increase trans-3,3,5-trimethylcyclohexanol yields .

Q. What methodologies resolve discrepancies in reported selectivity data for isophorone hydrogenation?

Contradictions arise from:

- Catalyst deactivation : Unsupported Ni-Mo catalysts may lose activity due to sulfur poisoning or coking, requiring regeneration protocols .

- Analytical limitations : GC/MS struggles to separate TMCH and its alcohol derivatives; coupling with NMR or IR spectroscopy improves accuracy .

- Reaction monitoring : In-situ FTIR or Raman spectroscopy can track intermediate ketone-to-alcohol conversion dynamics .

Q. How can stereoselective synthesis of trans-3,3,5-trimethylcyclohexanol be achieved without metal catalysts?

- Reducing agents : NaBH₄ in isopropanol/KOH selectively reduces 3,3,5-trimethylcyclohexanone to a diastereomeric alcohol mixture (38% yield), with trans isomer dominance .

- Steric control : Bulky hydride donors (e.g., TIBA) favor axial attack on the ketone, producing the thermodynamically less stable trans isomer .

Q. What strategies mitigate challenges in isolating trans-3,3,5-trimethylcyclohexanol from reaction mixtures?

- Flash chromatography : Silica gel columns with hexane/ethyl acetate gradients separate cis and trans isomers .

- Distillation : Short-path distillation under vacuum (~10 mmHg) exploits slight boiling point differences, though purity may require recrystallization .

Methodological Considerations

Q. How is the purity of trans-3,3,5-trimethylcyclohexanol validated in synthetic workflows?

- Combined spectroscopy : ¹H NMR (integration of methyl and hydroxyl peaks) and IR (O-H stretch at ~3200–3400 cm⁻¹) confirm structural integrity .

- Mass spectrometry : GC-MS with electron ionization (EI) detects trace impurities (<1%) .

Q. What safety protocols are critical when handling trans-3,3,5-trimethylcyclohexanol?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.